molecular formula C10H16BNO3S B7451429 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole

Cat. No. B7451429
M. Wt: 241.12 g/mol
InChI Key: AVPZKUPTMKUMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole (MTT) is a chemical compound that has gained significant attention in the scientific community for its various applications. MTT is a yellow-colored compound that is soluble in organic solvents. It is widely used in biochemical research as a reagent for the detection of cell viability and proliferation.

Scientific Research Applications

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is widely used in scientific research as a reagent for the detection of cell viability and proliferation. It is used in assays such as the 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole assay, which is a colorimetric assay that measures the metabolic activity of cells. The assay is based on the reduction of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole by mitochondrial dehydrogenases in viable cells, producing a purple formazan dye that can be quantified spectrophotometrically. 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is also used in assays such as the cell proliferation assay, the cytotoxicity assay, and the apoptosis assay.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is based on its reduction by mitochondrial dehydrogenases in viable cells. The reduction of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole produces a purple formazan dye that can be quantified spectrophotometrically. The amount of formazan dye produced is directly proportional to the metabolic activity of the cells. Therefore, 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is used as an indicator of cell viability and proliferation.
Biochemical and Physiological Effects:
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole is a non-toxic compound that does not affect the biochemical or physiological processes of cells. It is a useful reagent for the detection of cell viability and proliferation because it does not interfere with the metabolic activity of the cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole in lab experiments are that it is a non-toxic compound that does not interfere with the metabolic activity of cells. It is also a cost-effective reagent that produces reliable and reproducible results. The limitations of using 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole are that it is not suitable for the detection of cell death or apoptosis. It is also not suitable for the detection of cells that do not have mitochondrial dehydrogenases.

Future Directions

There are several future directions for the use of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole in scientific research. One future direction is the development of new assays that use 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole as a reagent. Another future direction is the development of new compounds that can be used in conjunction with 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole to detect specific cellular processes. Additionally, the use of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole in drug discovery and development is an area of active research.

Synthesis Methods

3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole can be synthesized by reacting 3-methoxy-1,2-thiazole with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst. The reaction is carried out in an organic solvent such as toluene or dichloromethane. The product is obtained by filtration and recrystallization.

properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-8(13-5)12-16-7/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPZKUPTMKUMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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